CCR4 Antagonism: Functional IC50 in [35S]GTPγS Binding Assay Distinguishes This Compound from Reference CCR4 Antagonists
This compound has a reported IC50 of 603 nM in a functional [35S]GTPγS binding assay measuring antagonist activity at human recombinant CCR4 receptor expressed in CHO cell membranes [1]. For context, clinically studied CCR4 antagonists such as the pyrazolopyrimidine arylsulfonamide series from GlaxoSmithKline show potencies ranging from approximately 50 nM to >10 μM in the same assay format, placing this compound in the mid-potency range for the target class [2]. The structurally distinct CCR4 antagonist itraconazole (a triazole antifungal with off-target CCR4 activity) exhibits an IC50 of approximately 500 nM in a CCL22-stimulated β-arrestin recruitment assay in HTLA cells, though assay conditions differ [3]. The compound's 603 nM IC50 represents a defined pharmacological benchmark that can be used to calibrate SAR around the 3-fluorobenzyl-piperazinyl-pyrimidine scaffold.
| Evidence Dimension | CCR4 functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 603 nM |
| Comparator Or Baseline | GSK pyrazolopyrimidine arylsulfonamide series: IC50 range ~50 nM to >10 μM (same assay type); itraconazole: IC50 ~500 nM (CCR4 β-arrestin assay, different format) |
| Quantified Difference | Target compound is ~12-fold less potent than the most potent GSK leads (~50 nM) but comparable to itraconazole in functional CCR4 blockade; positioned as a mid-potency tool compound for scaffold optimization |
| Conditions | [35S]GTPγS binding assay; human recombinant CCR4 receptor expressed in CHO cell membranes; antagonist mode [1] |
Why This Matters
The defined 603 nM IC50 provides a quantitative starting point for medicinal chemistry optimization of the 3-fluorobenzyl-piperazinyl-pyrimidine series, enabling researchers to measure improvements in potency against a well-characterized assay endpoint.
- [1] BindingDB Entry BDBM50045205 (CHEMBL3310825). Affinity Data: IC50 = 603 nM. Assay: Antagonist activity at human recombinant CCR4 receptor expressed in CHO cell membranes by [35S]GTPgammaS binding assay. Data curated by ChEMBL from GlaxoSmithKline. View Source
- [2] Miah AH, Champigny AC, Graves RH, Hodgson ST, Percy JM, Procopiou PA. Identification of pyrazolopyrimidine arylsulfonamides as CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry, 2017, 25(20): 5327-5340. View Source
- [3] BindingDB Entry BDBM50127138 (CHEMBL22587, Itraconazole). Affinity Data: IC50 = 500 nM. Assay: Inhibition of CCL22-stimulated CCR4 in human HTLA cells by β-arrestin-recruitment mediated luciferase assay. View Source
